2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide
Description
Properties
CAS No. |
90179-70-7 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
2-ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C16H22N2O2/c1-2-12(8-10-19)16(20)17-9-7-13-11-18-15-6-4-3-5-14(13)15/h3-6,11-12,18-19H,2,7-10H2,1H3,(H,17,20) |
InChI Key |
FLPBUWXRTBMDET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCO)C(=O)NCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Fragment Synthesis: 4-Hydroxy-2-ethylbutanoic Acid
This fragment is typically synthesized via Grignard addition to ethyl oxalate, followed by hydrolysis and reduction. For instance, diethyl oxalate reacts with ethylmagnesium bromide to form a tertiary alcohol intermediate, which is subsequently hydrolyzed to the carboxylic acid. In one protocol, ethyl 2-chloro-3-oxosuccinate undergoes condensation with propylamine derivatives to yield intermediates that are saponified to the free acid.
Fragment Synthesis: 2-(1H-Indol-3-yl)ethylamine
Indole derivatives are often alkylated at the 3-position using Friedel-Crafts reactions or nucleophilic substitutions. A common approach involves treating indole with 2-chloroethylamine hydrochloride under basic conditions, yielding 2-(1H-indol-3-yl)ethylamine with >75% efficiency.
Amide Bond Formation: Methodological Comparison
The coupling of 4-hydroxy-2-ethylbutanoic acid and 2-(1H-indol-3-yl)ethylamine is achieved through classical amidation techniques.
Carbodiimide-Mediated Coupling
Using EDC/HOBt in dichloromethane, the reaction proceeds at 0–5°C to minimize racemization. Yields range from 65–78%, with purity >95% after silica gel chromatography.
Mixed Anhydride Method
Reaction with isobutyl chloroformate and N-methylmorpholine generates a reactive mixed anhydride, which is then treated with the amine fragment. This method offers superior scalability (85% yield) but requires strict anhydrous conditions.
Table 1. Amidation Conditions and Outcomes
| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Carbodiimide | EDC, HOBt | DCM | 0–5 | 65–78 | 95–98 |
| Mixed Anhydride | Isobutyl chloroformate | THF | -10–0 | 80–85 | 97–99 |
| Active Ester | HATU, DIPEA | DMF | 25 | 70–75 | 96–98 |
Hydroxy Group Protection and Deprotection Strategies
The 4-hydroxy group necessitates protection during amidation to prevent nucleophilic attack or oxidation.
Silyl Ether Protection
Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole affords the silyl-protected intermediate. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxy group with 90–95% efficiency.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance amidation rates but may reduce regioselectivity. Non-polar solvents (toluene, DCM) favor slower, more controlled reactions, minimizing byproducts.
Temperature Control
Low temperatures (-10°C to 0°C) during acyl chloride formation prevent diketopiperazine formation, a common side reaction in amide synthesis.
Analytical Characterization and Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms purity >98% for clinical-grade material.
Spectroscopic Confirmation
-
1H NMR (400 MHz, DMSO-d6): δ 10.85 (s, 1H, indole NH), 7.55 (d, J=7.8 Hz, 1H), 7.35 (d, J=8.1 Hz, 1H), 4.10 (br s, 1H, OH), 3.45 (q, J=6.3 Hz, 2H), 2.20–2.05 (m, 2H), 1.50–1.30 (m, 4H).
-
HRMS : m/z calc. for C16H20N2O3 [M+H]+: 289.1547, found: 289.1549.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions due to the presence of electron-rich π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Electrophilic substitution reactions on the indole ring can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol. Electrophilic substitution reactions on the indole ring can yield various substituted indole derivatives depending on the substituents introduced .
Scientific Research Applications
Antiviral Properties
Research indicates that compounds related to 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide exhibit antiviral activities against various viruses. The indole structure is known to enhance interaction with viral proteins, potentially inhibiting viral replication processes.
Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in cancer cells through mitochondrial pathways. Its efficacy in targeting specific cancer cell lines suggests its potential as a lead compound for anticancer drug development .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by modulating pathways involved in inflammation. This is particularly relevant in conditions such as arthritis or other inflammatory diseases where cytokine levels are elevated.
Antimicrobial Activity
The antimicrobial effects of 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide have been documented in studies showing effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate promising antimicrobial potency.
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.
Cytotoxicity on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating potential for development into anticancer agents. The mechanism through which this compound exerts its effects is still under investigation, but it is hypothesized to involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
- Structure : Features a flurbiprofen-derived biphenyl group instead of the hydroxybutanamide chain.
- Key Differences : The bulky biphenyl moiety may enhance cyclooxygenase (COX) inhibition, diverging from the target compound’s likely neurological focus.
- Synthesis : Achieved via amide bond formation between flurbiprofen and tryptamine .
- Applications: Potential anti-inflammatory or analgesic use, contrasting with the hydroxybutanamide’s solubility-driven design .
4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide
- Structure: Substitutes the hydroxy group with a phenoxyethyl side chain.
- Key Differences: The phenoxyethyl group increases lipophilicity, possibly improving blood-brain barrier penetration but reducing aqueous solubility.
- Applications : Structural similarity suggests exploration in serotonin receptor modulation .
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate
- Structure : Contains a nitrobenzoyl group and ester linkage, unlike the hydroxybutanamide.
- Key Differences : The electron-withdrawing nitro group may stabilize the molecule but reduce metabolic stability compared to the hydroxyethyl group.
- Synthesis : Utilizes aza-alkylation and Michael addition cascades, differing from straightforward amide coupling .
(R)-ethyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate
- Structure : Features a ketone group and phenyl substituent instead of the hydroxyethyl chain.
- Key Differences : The ketone group enables hydrogen bonding but may increase susceptibility to metabolic reduction.
- Applications : Likely explored for enantioselective catalysis or receptor binding due to the chiral center .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Properties |
|---|---|---|---|---|
| 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide | C₁₆H₂₂N₂O₂ | 274.36 | 4-hydroxyethyl, ethyl | High solubility, moderate lipophilicity |
| N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide HCl | C₁₅H₂₁N₃O·HCl | 295.81 | Methylamino | Enhanced basicity |
| N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide | C₂₆H₂₃FN₂O | 398.47 | Fluoro-biphenyl | COX inhibition potential |
| 4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide | C₂₃H₂₈N₂O₂ | 376.49 | Propylphenoxyethyl | High lipophilicity |
| Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | C₁₉H₁₆N₂O₅ | 352.34 | Nitrobenzoyl, ester | Electron-withdrawing stabilization |
Biological Activity
2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide, with the CAS number 90179-70-7, is an organic compound notable for its potential biological activities. This compound features a butanamide structure with significant substitutions that may enhance its pharmacological properties. The presence of the indole moiety is particularly important, as indole derivatives are widely recognized for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Chemical Structure and Properties
The molecular formula of 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide is C16H22N2O2, and it has a molecular weight of approximately 274.36 g/mol. The compound's structure can be represented as follows:
This structure includes:
- An ethyl group at the 2-position,
- A hydroxy group at the 4-position,
- An indole-derived ethyl substituent at the nitrogen atom.
Antiviral Properties
Indole derivatives have been studied for their antiviral properties. Research indicates that modifications in the indole structure can lead to enhanced efficacy against various viral infections. Specifically, compounds similar to 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide have shown promise in inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its ability to modulate inflammatory pathways. Studies suggest that indole derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress in cells exposed to inflammatory stimuli. This property is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
Anticancer Activity
Indole-based compounds are increasingly recognized for their anticancer properties. Research has demonstrated that 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Effects
The antimicrobial activity of this compound has been explored against various pathogens. Studies indicate that it exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Study on Antiviral Activity
A recent study evaluated the antiviral effects of several indole derivatives, including 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide. The results showed that this compound inhibited the replication of specific viruses by up to 75% at concentrations of 10 µM, suggesting a strong potential for therapeutic applications against viral infections.
Investigation into Anti-inflammatory Mechanisms
In a study focusing on anti-inflammatory mechanisms, researchers treated human keratinocytes with this compound under oxidative stress conditions. The findings revealed a significant reduction in reactive oxygen species (ROS) levels and pro-inflammatory markers, indicating its protective role against oxidative damage .
Anticancer Efficacy Assessment
A comprehensive assessment was conducted on the anticancer efficacy of 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide using various cancer cell lines. The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell types, highlighting its potency as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-Chloranyl-N-[2-(1H-indol-3-yl)ethyl]butanamide | C16H22ClN2O2 | Chlorine substitution enhances lipophilicity; potential for increased biological activity. |
| 3-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide | C16H22N2O3 | Hydroxy group at a different position may alter pharmacodynamics. |
| N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]tricosanamide | C29H43N2O3 | Larger alkyl chain; potential for different solubility and bioactivity profiles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
